1-[6-Methyl-3-(prop-1-en-2-yl)cyclohex-1-en-1-yl]pyrrolidine
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Overview
Description
1-[6-Methyl-3-(prop-1-en-2-yl)cyclohex-1-en-1-yl]pyrrolidine is a complex organic compound with a unique structure that includes a cyclohexene ring substituted with a methyl group and a prop-1-en-2-yl group, as well as a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-Methyl-3-(prop-1-en-2-yl)cyclohex-1-en-1-yl]pyrrolidine typically involves multiple steps One common method starts with the preparation of the cyclohexene ring, which can be achieved through the cyclization of appropriate precursorsThe final step involves the formation of the pyrrolidine ring, which can be achieved through a cyclization reaction involving an appropriate amine precursor .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[6-Methyl-3-(prop-1-en-2-yl)cyclohex-1-en-1-yl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as halides, amines, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction can produce saturated hydrocarbons. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
1-[6-Methyl-3-(prop-1-en-2-yl)cyclohex-1-en-1-yl]pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-[6-Methyl-3-(prop-1-en-2-yl)cyclohex-1-en-1-yl]pyrrolidine involves its interaction with specific molecular targets and pathways. For example, in the context of its antiparkinsonian activity, the compound may interact with dopamine receptors and modulate neurotransmitter levels in the brain. This interaction can lead to improved motor function and reduced symptoms of Parkinson’s disease .
Comparison with Similar Compounds
Similar Compounds
Carvone: A similar compound with a cyclohexene ring and a prop-1-en-2-yl group, but with different functional groups.
Uniqueness
1-[6-Methyl-3-(prop-1-en-2-yl)cyclohex-1-en-1-yl]pyrrolidine is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential therapeutic applications .
Properties
CAS No. |
61187-77-7 |
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Molecular Formula |
C14H23N |
Molecular Weight |
205.34 g/mol |
IUPAC Name |
1-(6-methyl-3-prop-1-en-2-ylcyclohexen-1-yl)pyrrolidine |
InChI |
InChI=1S/C14H23N/c1-11(2)13-7-6-12(3)14(10-13)15-8-4-5-9-15/h10,12-13H,1,4-9H2,2-3H3 |
InChI Key |
GLPFASUIJANIOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C=C1N2CCCC2)C(=C)C |
Origin of Product |
United States |
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